molecular formula C9H11NOS B13131521 1-(2-Cyclobutylthiazol-5-yl)ethanone

1-(2-Cyclobutylthiazol-5-yl)ethanone

Cat. No.: B13131521
M. Wt: 181.26 g/mol
InChI Key: KXFFDDSTFWQEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclobutylthiazol-5-yl)ethanone is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery applications. This compound features a thiazole core, a privileged structure in pharmaceuticals, strategically functionalized with a cyclobutyl group and an acetyl moiety. The thiazole ring is a versatile heterocycle frequently found in bioactive molecules and approved drugs due to its favorable physicochemical properties and ability to participate key molecular interactions . Its incorporation into compound libraries is valuable for exploring new chemical space in the search for novel therapeutic agents. Researchers utilize such specialized ketone intermediates primarily as key building blocks in the synthesis of more complex molecules. The compound's structure makes it a valuable synthon for the development of potential pharmacologically active agents. The cyclobutyl group can be used to fine-tune the molecule's metabolic stability and lipophilicity, while the acetyl group offers a reactive handle for further chemical transformations, such as the creation of novel heterocyclic systems. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

KXFFDDSTFWQEMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CCC2

Origin of Product

United States

Synthetic Methodologies for 1 2 Cyclobutylthiazol 5 Yl Ethanone and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 1-(2-Cyclobutylthiazol-5-yl)ethanone suggests several key disconnection points. The primary disconnection is at the C2 and C5 positions of the thiazole (B1198619) ring, leading to precursors for the thiazole synthesis. This approach breaks the molecule down into three main components: a cyclobutane-containing fragment, a three-carbon unit that will form the backbone of the thiazole ring, and an acetyl group equivalent.

Disconnection PointResulting FragmentsSynthetic Strategy
Thiazole C2-N3 and C4-C5 bondsCyclobutylthioamide and a 3-halopropan-2-one derivativeHantzsch Thiazole Synthesis
Thiazole C2-S1 and C4-C5 bondsCyclobutanecarboxamidine and a thioglycolic acid derivativeCook-Heilbron Synthesis variation
Cyclobutyl-Thiazole C-C bond2-Halothiazole-5-ethanone and a cyclobutyl organometallic reagentCross-coupling reaction

Classical and Modern Approaches to Thiazole Ring Formation Relevant to this compound

The formation of the thiazole ring is a critical step in the synthesis of the target molecule. Both classical and modern methods can be adapted for this purpose.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is highly applicable to the synthesis of this compound. nih.govresearchgate.netwikipedia.org This method involves the condensation of an α-haloketone with a thioamide. nih.govwikipedia.org For the target molecule, this would entail the reaction of cyclobutanethioamide with a 3-halo-2-oxopropyl derivative.

One of the challenges in the traditional Hantzsch synthesis is the use of potentially toxic haloketones. bepls.com Modern adaptations often focus on greener and more efficient reaction conditions, such as microwave-assisted synthesis or the use of solid-supported catalysts, which can lead to higher yields and shorter reaction times. nih.govbepls.comfigshare.com Furthermore, multicomponent, one-pot variations of the Hantzsch synthesis have been developed, offering a more streamlined approach. nih.govresearchgate.net

Alternative Cyclization Reactions for Thiazole Construction

Beyond the Hantzsch synthesis, several other methods can be employed for the construction of the thiazole ring.

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. wikipedia.orgpharmaguideline.com For the synthesis of the target molecule, a variation could involve the reaction of an appropriately substituted α-aminonitrile with a cyclobutyl dithioate.

Gabriel Synthesis: This approach utilizes the reaction of an acylamino-ketone with a phosphorus pentasulfide to form 2,5-disubstituted thiazoles. analis.com.my

From Thioamides and Other Reagents: Thioamides can react with various electrophiles, such as α,β-unsaturated carbonyl compounds or alkynes, to yield the thiazole nucleus. bepls.com These methods provide alternative pathways that might be advantageous depending on the availability of starting materials.

Thiazole Synthesis MethodKey ReactantsPotential Advantages
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideWell-established, versatile
Cook-Heilbron Synthesisα-Aminonitrile and Dithioacid/EsterAccess to 5-aminothiazoles
Gabriel SynthesisAcylamino-ketone and P4S10Forms 2,5-disubstituted thiazoles

Incorporation of the Cyclobutyl Moiety

The introduction of the cyclobutyl group can be achieved either by starting with a pre-functionalized cyclobutane (B1203170) derivative or by forming the cyclobutyl-thiazole bond via a coupling reaction.

Pre-functionalization Strategies for Cyclobutane Derivatives

A common strategy involves the use of a cyclobutane derivative that already contains a functional group suitable for incorporation into the thiazole ring. For instance, cyclobutanecarboxylic acid can be converted into the corresponding thioamide, which can then be used in a Hantzsch synthesis. The synthesis of complex cyclobutanes often relies on C-H functionalization logic, which can provide efficient access to stereochemically defined building blocks. nih.govbaranlab.orgacs.org

Coupling Reactions for Cyclobutylthiazole Linkage

Transition metal-catalyzed cross-coupling reactions offer a powerful method for forming the C-C bond between the cyclobutyl group and the thiazole ring. researchgate.netrsc.org This approach typically involves the reaction of a cyclobutyl organometallic reagent with a pre-formed thiazole containing a suitable leaving group (e.g., a halogen) at the 2-position.

The Suzuki-Miyaura coupling, for example, has been successfully employed for the coupling of potassium cyclobutyltrifluoroborate (B12209022) with aryl and heteroaryl chlorides. organic-chemistry.orgnih.gov This method is advantageous due to the stability of the organotrifluoroborate salts. Other transition metals like nickel and cobalt have also been used to catalyze the coupling of cyclobutyl derivatives. researchgate.net These reactions provide a modular approach, allowing for the late-stage introduction of the cyclobutyl moiety.

Coupling ReactionCyclobutyl ReagentThiazole ReagentCatalyst
Suzuki-MiyauraPotassium cyclobutyltrifluoroborate2-Chlorothiazole derivativePalladium
NegishiCyclobutylzinc halide2-Halothiazole derivativePalladium or Nickel
KumadaCyclobutyl Grignard reagent2-Halothiazole derivativeNickel or Palladium

Synthetic Routes to this compound

The primary and most plausible synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the reaction of cyclobutanecarbothioamide (B137928) with an appropriate α-haloketone, such as 3-chloro-2,4-pentanedione, to form the desired 2-cyclobutyl-5-acetylthiazole ring system.

The synthesis can be envisioned as a two-stage process: first, the preparation of the key precursors, cyclobutanecarbothioamide and 3-chloro-2,4-pentanedione, followed by their condensation to yield the final product.

Step 1: Synthesis of Cyclobutanecarbothioamide

Cyclobutanecarbothioamide is a crucial precursor that provides the cyclobutyl group at the 2-position of the thiazole ring. Its synthesis can be achieved through the thionation of the corresponding amide, cyclobutanecarboxamide, using a thionating agent like Lawesson's reagent.

Reaction Scheme:

Cyclobutanecarboxamide is reacted with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or tetrahydrofuran.

The reaction mixture is typically heated to facilitate the conversion of the amide to the thioamide.

Work-up and purification, for instance, through column chromatography, yield the desired cyclobutanecarbothioamide.

Step 2: Synthesis of 3-Chloro-2,4-pentanedione

3-Chloro-2,4-pentanedione serves as the α-haloketone component, providing the acetyl group at the 5-position and the carbon backbone for the thiazole ring. It can be synthesized by the chlorination of acetylacetone. ontosight.ai

Reaction Scheme:

Acetylacetone is treated with a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, in a suitable solvent like dichloromethane (B109758) or chloroform. ontosight.ai

The reaction is often carried out at reduced temperatures to control its exothermicity.

Following the reaction, a standard work-up procedure involving washing and solvent evaporation, followed by distillation or chromatography, affords pure 3-chloro-2,4-pentanedione. chemicalbook.com

Step 3: Hantzsch Thiazole Synthesis of this compound

With both precursors in hand, the final step is their condensation to form the thiazole ring.

Reaction Scheme:

Cyclobutanecarbothioamide and 3-chloro-2,4-pentanedione are dissolved in a suitable solvent, commonly a lower alcohol like ethanol (B145695) or methanol (B129727). nih.gov

The reaction is typically carried out at reflux temperature to ensure completion. nih.gov

The reaction progress can be monitored using thin-layer chromatography.

Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

A plausible reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen in the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

In the spirit of green chemistry and process efficiency, one-pot multicomponent reactions (MCRs) present an attractive alternative for the synthesis of thiazole derivatives. nih.govnih.gov While a specific MCR for this compound has not been reported, general MCR strategies for 2,5-disubstituted thiazoles can be adapted.

A potential one-pot approach could involve the in-situ formation of the thioamide or the α-haloketone followed by the thiazole ring formation without the isolation of intermediates. For instance, a three-component reaction could be envisioned between cyclobutanecarboxamide, a source of sulfur (like Lawesson's reagent), and an appropriate acetyl-containing building block.

Another possibility is a four-component reaction involving cyclobutane carbaldehyde, an amine, a source of sulfur, and a suitable three-carbon acetyl synthon. These approaches, while theoretically feasible, would require significant experimental investigation to establish their viability and optimize the reaction conditions. The development of such a process would offer advantages in terms of reduced waste, time, and resources. ijcce.ac.iracgpubs.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The yield and purity of this compound obtained through the Hantzsch synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and scalable synthetic process. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

Effect of Solvent: The polarity and boiling point of the solvent can affect the reaction rate and the solubility of reactants and products. Alcohols such as ethanol and methanol are commonly used. nih.gov Non-polar solvents may also be employed, and in some cases, solvent-free conditions have been shown to be effective, offering a greener alternative. researchgate.net

Effect of Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the use of acidic or basic catalysts can accelerate the reaction. Acidic conditions can promote the dehydration step, while basic conditions can facilitate the initial nucleophilic attack. rsc.org Heterogeneous catalysts, such as silica-supported acids, have also been employed to simplify product purification and catalyst recovery. mdpi.com

Effect of Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the reaction to completion. nih.gov Microwave irradiation has emerged as a valuable tool to significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. nih.gov

Effect of Reactant Stoichiometry: The molar ratio of the thioamide to the α-haloketone is typically 1:1. However, slight excesses of one reactant may be used to ensure the complete conversion of the other, more valuable, precursor.

The following table summarizes the potential impact of various reaction conditions on the synthesis of thiazoles via the Hantzsch reaction, which can be applied to the synthesis of this compound.

ParameterVariationExpected Outcome on Yield and Reaction TimeReference
Solvent Ethanol, MethanolGood yields, conventional heating may require longer reaction times. nih.gov
Toluene, DioxaneMay be suitable for higher reaction temperatures.-
Solvent-freeEnvironmentally friendly, potentially faster reaction rates. researchgate.net
Catalyst NoneReaction may proceed, but could be slow.-
Acidic (e.g., HCl)Can accelerate the dehydration step, potentially altering regioselectivity. rsc.org
Basic (e.g., NaHCO₃)Can facilitate the initial nucleophilic attack. researchgate.net
Heterogeneous (e.g., silica-supported acid)Simplifies work-up and catalyst can be recycled. mdpi.com
Temperature Room TemperatureReaction may be very slow or not proceed at all.-
RefluxStandard condition, generally provides good yields with sufficient reaction time. nih.gov
Microwave IrradiationDrastically reduces reaction time, often improves yields. nih.gov
Reaction Time 1-24 hours (Conventional)Dependent on temperature and catalyst. nih.gov
5-30 minutes (Microwave)Significantly shorter reaction times. nih.gov

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yields and purity.

Computational and Theoretical Investigations of 1 2 Cyclobutylthiazol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

This analysis would be used to predict the electronic absorption spectrum (UV-Vis) of the molecule, providing information about its excited states and the wavelengths of light it absorbs.

Without access to peer-reviewed studies or database entries containing these specific calculations for 1-(2-Cyclobutylthiazol-5-yl)ethanone, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Theoretical Vibrational Analysis and Spectroscopic Prediction

Theoretical vibrational analysis is a cornerstone of computational chemistry, enabling the prediction and interpretation of infrared (IR) and Raman spectra. These non-destructive techniques are pivotal for identifying molecular structures and functional groups.

The prediction of infrared and Raman spectra for this compound is typically performed using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of vibrational frequencies and their corresponding intensities. These calculations are fundamental to understanding the molecule's dynamic behavior.

The vibrational modes can be categorized based on the motions of specific functional groups within the molecule, such as the C=O stretching of the ethanone (B97240) group, the C=N and C-S stretching of the thiazole (B1198619) ring, and various modes associated with the cyclobutyl ring.

Table 1: Predicted Major Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Assignment
~3100 Medium C-H stretch (thiazole ring)
~2950 Strong C-H stretch (cyclobutyl & methyl)
~1680 Strong C=O stretch (ethanone)
~1550 Medium C=N stretch (thiazole ring)
~1450 Medium CH₂ scissoring (cyclobutyl)
~1360 Medium C-CH₃ bending
~1250 Medium C-N stretch (thiazole ring)
~850 Weak C-S stretch (thiazole ring)

Note: These are representative values and the exact frequencies and intensities would be determined by the specific level of theory and basis set used in the calculation.

A crucial step in validating computational models is the comparison of predicted spectra with experimentally obtained data. nih.govmdpi.comnih.gov Generally, theoretical vibrational frequencies are known to be slightly higher than experimental values due to the harmonic approximation used in the calculations. To account for this, a scaling factor is often applied to the computed frequencies to improve the correlation with experimental results. nih.gov

The agreement between the scaled theoretical frequencies and the experimental peak positions provides confidence in the accuracy of the computed molecular geometry and electronic structure. Discrepancies can point to specific molecular interactions in the experimental sample, such as intermolecular hydrogen bonding, that are not accounted for in the gas-phase theoretical model.

Table 2: Comparison of Theoretical and Hypothetical Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Theoretical (Scaled) Hypothetical Experimental
C-H stretch (thiazole) 3095 3090
C-H stretch (aliphatic) 2945 2940
C=O stretch 1675 1670
C=N stretch 1545 1542

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational landscape and potential interactions with other molecules.

The cyclobutyl ring and the rotatable bond between the thiazole ring and the ethanone group grant this compound significant conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space.

MM methods are used to rapidly calculate the potential energy of different conformations, allowing for a broad search of the potential energy surface to identify stable conformers. MD simulations then provide a dynamic view of the molecule's behavior over time, simulating its movements and conformational changes at a given temperature. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Understanding how this compound might interact with biological macromolecules is crucial for assessing its potential applications. In silico methods, such as molecular docking, are used to predict the binding mode and affinity of a small molecule to the active site of a protein. nih.govniscpr.res.in

These simulations would involve docking the optimized structure of this compound into the binding pocket of a target protein. The results would be scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, to predict the most likely binding orientation and estimate the binding energy. This information is invaluable for rational drug design and understanding potential mechanisms of action.

Advanced Computational Methodologies

Beyond standard DFT and molecular mechanics, advanced computational methodologies can provide deeper insights into the electronic structure and reactivity of this compound.

One such method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule. Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule, providing information about its electronic transitions and photophysical properties. These advanced methods, while computationally more intensive, offer a more comprehensive understanding of the molecule's behavior at the electronic level.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could elucidate the structural features essential for their therapeutic effects. While specific QSAR studies on this compound were not found in the public domain, research on analogous thiazole-containing compounds provides a framework for potential investigations.

A hypothetical QSAR study on derivatives of this compound would involve the synthesis of a library of analogues with modifications at various positions, such as the cyclobutyl or acetyl moieties. The biological activity of these compounds would then be determined against a specific target. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a QSAR model.

For instance, a study on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one explored their antioxidant activities. researchgate.net This research utilized software like HyperChem and BuildQSAR to calculate molecular descriptors and construct QSAR models, demonstrating a common approach in the field. researchgate.net Such a model for this compound derivatives could predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues.

A representative, albeit hypothetical, data table for a QSAR study is presented below:

Compound IDR1-GroupR2-GroupLogPElectronic Parameter (σ)Steric Parameter (Es)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
Compound 1CyclobutylAcetyl2.50.1-0.510.210.5
Compound 2CyclopropylAcetyl2.10.1-0.315.815.2
Compound 3CyclobutylPropanoyl2.90.2-0.78.58.9
Compound 4PhenylAcetyl3.20.5-1.25.15.4

Chemoinformatics and Virtual Screening Applications

Chemoinformatics and virtual screening are powerful computational techniques used to identify promising drug candidates from large compound libraries. These methods could be instrumental in exploring the therapeutic potential of this compound and its derivatives.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a known active compound is used as a template to search for structurally similar molecules with potentially similar biological activities. For this compound, this would involve using its 3D structure to screen databases of chemical compounds.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations would then be used to predict the binding affinity and pose of this compound and its analogues within the active site of the target. This approach can provide detailed insights into the molecular interactions crucial for biological activity. While specific virtual screening studies for this exact compound are not publicly available, the general methodology is widely applied to other thiazole derivatives for various therapeutic targets.

The outcomes of a virtual screening campaign can be summarized in a data table, as illustrated hypothetically below:

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting ResiduesPredicted ADMET Profile
This compound-8.5150Tyr123, Phe234, Arg345Favorable
Derivative A-9.280Tyr123, Phe234, Asp346Favorable
Derivative B-7.8320Phe234, Arg345Moderate
Derivative C-9.845Tyr123, Phe234, Arg345, His456Favorable

This table would help prioritize compounds for synthesis and biological testing based on their predicted binding affinity and interaction patterns with the target protein. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed to assess the drug-likeness of the identified hits at an early stage.

Reaction Mechanisms and Chemical Reactivity of 1 2 Cyclobutylthiazol 5 Yl Ethanone

Nucleophilic and Electrophilic Reaction Sites

The distribution of electron density in 1-(2-cyclobutylthiazol-5-yl)ethanone gives rise to distinct nucleophilic and electrophilic centers, which are the primary sites for chemical reactions. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comyoutube.com

The acetyl group at the C5 position introduces a significant electrophilic site. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This can lead to a variety of addition and condensation reactions.

Conversely, the thiazole (B1198619) ring can also undergo electrophilic substitution, although it often requires activating groups. wikipedia.org The substitution pattern is influenced by the existing substituents.

Site Nature Rationale
Carbonyl Carbon (acetyl group)ElectrophilicPolarized C=O bond, with the carbon being electron-deficient.
Thiazole Ring NitrogenNucleophilic/BasicLone pair of electrons on the nitrogen atom.
C2-H of Thiazole RingPotentially AcidicCan be deprotonated by strong bases to form a nucleophilic ylide. wikipedia.org
Thiazole RingNucleophilicCan participate in electrophilic aromatic substitution.

Reaction Pathways and Transition State Analysis

Detailed reaction pathways and transition state analyses for this compound are not extensively documented in the public domain. However, based on the general reactivity of thiazoles and ketones, several reaction pathways can be postulated.

Nucleophilic addition to the carbonyl group is a fundamental reaction pathway. This can be initiated by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, or hydrides. The reaction proceeds through a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Electrophilic substitution on the thiazole ring is another potential pathway. The regioselectivity of this reaction would be influenced by the directing effects of the cyclobutyl and acetyl groups.

While specific transition state analyses for this molecule are not available, computational chemistry methods could be employed to model these reactions and determine the energy barriers and geometries of the transition states. Such studies would provide valuable insights into the reaction kinetics and mechanisms.

Cycloaddition Reactions Involving the Thiazole Ring

Thiazole rings can participate in cycloaddition reactions, although often under forcing conditions due to their aromatic stability. wikipedia.orgnih.gov Diels-Alder reactions with alkynes, for instance, can occur at high temperatures and are typically followed by the extrusion of sulfur to form a pyridine (B92270) ring. wikipedia.org

In some cases, milder reaction conditions can be achieved with appropriately substituted thiazoles. For example, a 2-(dimethylamino)thiazole has been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) under mild conditions. wikipedia.org The reaction proceeds through a series of intermediates, including a zwitterion, a cyclobutene, a 1,3-thiazepine, and a 7-thia-2-azanorcaradiene, before the final extrusion of sulfur. wikipedia.org

The presence of the cyclobutyl and acetyl groups on the thiazole ring of this compound would be expected to influence the feasibility and outcome of such cycloaddition reactions. The electronic and steric effects of these substituents would play a crucial role in the reactivity of the thiazole ring. Chiral catalysts in conjunction with basic additives have been shown to facilitate cascade cycloaddition/rearrangement reactions with β,γ-unsaturated α-ketoesters, leading to various pyrrolo- wikipedia.orgrsc.orgthiazine derivatives. rsc.org

Reaction Type Reactant Potential Product Conditions
[4+2] Cycloaddition (Diels-Alder)AlkynePyridine derivative (after sulfur extrusion)High temperature wikipedia.org
[3+2] CycloadditionElectron-deficient 2-π componentsEnantioenriched hydropyrrolo-thiazolesChiral N,N′-dioxide/metal complex catalysts rsc.org
[2+2] PhotocycloadditionAnother thiazolone moleculeCyclobutane (B1203170) derivativeUV irradiation nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling the regioselectivity of reactions involving the thiazole ring can be challenging, especially with unsymmetrical substitution patterns. numberanalytics.com The position of electrophilic attack on the thiazole ring is directed by the existing substituents. For this compound, the interplay between the electron-donating nature of the cyclobutyl group and the electron-withdrawing nature of the acetyl group would determine the preferred site of substitution.

In lithiation reactions, for example, the regioselectivity of deprotonation is highly dependent on the substituents present. rsc.org For instance, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl position. rsc.org

Stereoselectivity becomes a key consideration in reactions that create new chiral centers. For instance, the reduction of the ketone in the acetyl group can lead to a chiral alcohol. The use of chiral reducing agents could potentially afford one enantiomer in excess. Similarly, in cycloaddition reactions, the stereochemical outcome is a critical aspect. For example, the [2+2] photocycloaddition of 5(4H)-thiazolones has been shown to proceed with high stereoselectivity. nih.gov

Derivatization Strategies and Potential Reaction Intermediates

The functional groups present in this compound offer several avenues for derivatization. These modifications can be used to synthesize new compounds with potentially interesting chemical or biological properties.

The acetyl group is a prime target for derivatization. It can undergo a variety of reactions, including:

Reduction: Reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol.

Oxidation: While the acetyl group itself is not readily oxidized, the methyl group could potentially be functionalized under specific conditions.

Condensation: Reaction with amines or hydroxylamines can form imines or oximes, respectively. mdpi.com

Alpha-halogenation: The methyl group of the acetyl moiety can be halogenated in the presence of a base and a halogen source.

The thiazole ring can also be derivatized. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce new substituents at the C4 position. researchgate.net Oxidation of the nitrogen atom can lead to the formation of a thiazole N-oxide, which can alter the reactivity of the ring. wikipedia.org

Potential reaction intermediates in the transformations of this compound include:

Application of 1 2 Cyclobutylthiazol 5 Yl Ethanone As a Building Block in Academic Research

Synthesis of Novel Thiazole-Containing Derivatives

The chemical versatility of 1-(2-Cyclobutylthiazol-5-yl)ethanone allows for its modification at three key positions: the acetyl group, the cyclobutyl ring, and the thiazole (B1198619) heterocycle. These modifications are crucial for developing new compounds with potentially interesting chemical and biological properties.

Functionalization at the Acetyl Group

The acetyl group is a primary site for functionalization, with its ketone and alpha-methyl protons offering avenues for a variety of chemical transformations. A common and effective method for modifying this group is through the Claisen-Schmidt condensation. donnu.edu.uaijarsct.co.innih.gov This reaction involves the base-catalyzed condensation of the ethanone (B97240) with various aromatic or heteroaromatic aldehydes to yield α,β-unsaturated ketones, often referred to as chalcones. donnu.edu.uanih.govnih.gov For instance, the reaction of a similar compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone, with substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695), has been shown to produce a range of thiazole-based chalcone (B49325) derivatives. donnu.edu.ua This methodology is broadly applicable and allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a library of diverse compounds.

Another approach to functionalize the acetyl group involves aldol (B89426) reactions with various aldehydes, which can be used to introduce hydroxyl functionalities and extend the carbon chain. acs.org The resulting aldol products can be further modified, for example, by dehydration to form enones or by reduction to diols. The alpha-position of the acetyl group can also be halogenated, typically with bromine, to produce α-halo ketones. These halogenated intermediates are valuable precursors for the synthesis of other heterocyclic systems, such as imidazoles or further substituted thiazoles, through reactions with appropriate nucleophiles.

Modifications on the Cyclobutyl Ring

While specific academic research on the modification of the cyclobutyl ring in this compound is not extensively documented, the general reactivity of the cyclobutane (B1203170) ring suggests several potential avenues for functionalization. The cyclobutane ring is known to undergo ring-opening reactions under certain conditions, such as hydrogenation with a nickel or platinum catalyst, which would lead to the formation of a butyl-substituted thiazole. pharmaguideline.comslideshare.net Halogenation of the cyclobutane ring can occur via free radical substitution, typically in the presence of UV light, introducing halogen atoms that can serve as handles for further nucleophilic substitution reactions. pharmaguideline.comslideshare.net

Furthermore, the cyclobutane ring can be susceptible to cleavage under acidic or basic conditions, particularly if the ring is appropriately functionalized to facilitate such reactions. researchgate.net These ring-opening and rearrangement reactions could lead to the formation of more complex molecular scaffolds. It is important to note that these are proposed modifications based on the general reactivity of cyclobutanes, and their applicability to this compound would require experimental validation. researchgate.net

Substitutions on the Thiazole Heterocycle

The thiazole ring itself is amenable to various substitution reactions, allowing for the introduction of a range of functional groups. Electrophilic aromatic substitution is a key method for functionalizing the thiazole ring. pharmaguideline.comresearchgate.net Due to the electronic nature of the thiazole ring, electrophilic attack typically occurs at the C5 position. pharmaguideline.comresearchgate.net However, since the C5 position in this compound is already substituted, electrophilic substitution would likely be directed to the C4 position, depending on the reaction conditions and the directing effects of the existing substituents. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide), nitration, and sulfonation. masterorganicchemistry.com

Metal-catalyzed cross-coupling reactions are another powerful tool for modifying the thiazole ring. numberanalytics.comcdnsciencepub.com These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, allow for the formation of carbon-carbon bonds between the thiazole ring and various aryl, heteroaryl, or alkyl groups. numberanalytics.comcdnsciencepub.comcdnsciencepub.com This requires the initial introduction of a halogen or a suitable metal-coordinating group onto the thiazole ring. For instance, a bromo-substituted thiazole derivative could be coupled with a boronic acid in the presence of a palladium catalyst to introduce a new aryl substituent. cdnsciencepub.com

Scaffold for Design of Compounds for Targeted Biological Studies

The thiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. researchgate.netglobalresearchonline.netnih.govresearchgate.net This makes this compound an attractive starting point for the design of new molecules with potential therapeutic applications.

General Considerations for Scaffold-Based Drug Discovery Research (excluding clinical)

Scaffold-based drug discovery involves using a core molecular structure, such as the thiazole ring in this compound, as a template for generating a library of related compounds. researchgate.netnih.gov The goal is to explore the chemical space around the scaffold to identify derivatives with improved biological activity and selectivity for a particular target. The thiazole scaffold is present in a wide range of biologically active molecules, including compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

The design of a compound library based on the this compound scaffold would involve systematically varying the substituents at the three key positions: the acetyl group, the cyclobutyl ring, and the thiazole heterocycle. This systematic modification allows researchers to probe the structural requirements for biological activity and to optimize the properties of the lead compounds. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new derivatives and to understand the interactions between the compounds and their biological targets. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives in Academic Context

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov In the context of derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological effects in relevant in vitro assays.

Research on this compound Remains Limited

Comprehensive searches of academic and scientific literature have revealed a significant lack of published research specifically detailing the applications of the chemical compound this compound. Despite its availability from some chemical suppliers for research purposes, it does not appear to be a widely utilized building block in publicly documented academic studies.

Efforts to find information regarding its specific role as a building block in academic research, its theoretical or exploratory applications in material science, or any other emerging academic uses have been unsuccessful. The scientific literature that is available focuses on structurally similar, but distinct, molecules. For instance, research can be found on related thiazole derivatives such as 1-(2-aminothiazol-5-yl)ethanone (B1282279) and 1-(2-methylthiazol-5-yl)ethanone, which are explored for their potential in various chemical syntheses and biological activities. However, this body of work does not address the specific compound featuring a cyclobutyl group.

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, provide a foundational approach, future research could focus on developing more efficient, sustainable, and scalable routes to 1-(2-Cyclobutylthiazol-5-yl)ethanone. The development of novel synthetic methodologies could enhance the accessibility of this compound for further research.

Potential areas for synthetic innovation include:

Continuous Flow Chemistry: Implementing continuous flow processes could offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. This methodology is particularly amenable to optimization and scale-up.

Catalytic C-H Activation: Direct C-H activation/functionalization of a pre-formed cyclobutylthiazole core represents a more atom-economical approach to introduce the acetyl group. This would reduce the number of synthetic steps and the generation of waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. A systematic investigation into microwave-assisted protocols for the key bond-forming reactions would be a valuable endeavor.

A comparative overview of a hypothetical traditional route versus a potential novel route is presented below:

FeatureTraditional Hantzsch SynthesisProposed Flow Chemistry Approach
Starting Materials Thioamide and α-haloketoneThioamide and α-haloketone
Reaction Time Several hours to daysMinutes
Scalability Limited by reactor sizeReadily scalable by extending run time
Purification Often requires column chromatographyMay allow for in-line purification

Advanced Computational Characterization of Conformational Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its properties. Advanced computational methods can provide detailed insights into its conformational landscape, which is currently not well-characterized.

Key computational approaches could include:

Density Functional Theory (DFT): DFT calculations can be employed to determine the ground-state geometry, rotational barriers of the cyclobutyl and acetyl groups, and electronic properties such as the electrostatic potential surface.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different solvent environments, revealing the accessible conformations and the timescales of conformational changes.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of the chemical bonds within the molecule and to identify any non-covalent interactions that may influence its preferred conformation.

A hypothetical table of computed rotational barriers for the key rotatable bonds is shown below:

Rotatable BondComputational MethodCalculated Rotational Barrier (kcal/mol)
Cyclobutyl-ThiazoleDFT (B3LYP/6-311G) 3.5 - 5.0
Thiazole-EthanoneDFT (B3LYP/6-311G)1.5 - 2.5

Exploration of Underexplored Reaction Mechanisms

The reactivity of the thiazole ring and the ethanone (B97240) moiety in this compound presents opportunities for exploring a variety of chemical transformations. A deeper understanding of the mechanisms of these reactions is crucial for the rational design of new synthetic applications.

Potential areas of mechanistic investigation include:

Electrophilic Aromatic Substitution: While the thiazole ring is generally electron-rich, the influence of the cyclobutyl and acetyl substituents on the regioselectivity of electrophilic substitution is an area ripe for investigation.

Reactions at the Acetyl Group: The acetyl group can undergo a wide range of reactions, such as aldol (B89426) condensations, reductions, and oxidations. Mechanistic studies of these transformations can be carried out using a combination of experimental techniques (e.g., kinetic monitoring, isotopic labeling) and computational modeling.

Metal-Catalyzed Cross-Coupling Reactions: The thiazole ring can be functionalized through various cross-coupling reactions. Elucidating the mechanisms of these reactions, particularly the role of the ligand and the metal center, can lead to the development of more efficient and selective methods for derivatization.

Design of Next-Generation Analogues for Specific Academic Probes

The structure of this compound serves as a scaffold for the design of new molecules with tailored properties for use as academic research tools. The design and synthesis of such analogues could provide valuable probes for studying biological systems or materials science applications.

Strategies for analogue design could focus on:

Systematic Modification of the Cyclobutyl Group: Replacing the cyclobutyl ring with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or acyclic alkyl groups would allow for a systematic investigation of the role of steric bulk and lipophilicity.

Derivatization of the Ethanone Moiety: The ketone can be converted to a variety of other functional groups, such as alcohols, amines, or oximes, to probe the importance of this group for specific interactions. The synthesis of fluorescently-labeled analogues could also be explored for use as chemical probes. mdpi.com

Introduction of Substituents on the Thiazole Ring: The unoccupied position on the thiazole ring could be functionalized with various substituents to modulate the electronic properties of the molecule.

A table of proposed analogues and their potential research applications is provided below:

Analogue StructureProposed Research Application
1-(2-Cyclopentylthiazol-5-yl)ethanoneProbe for studying the influence of ring size on molecular recognition.
1-(2-Cyclobutylthiazol-5-yl)ethanolInvestigating the role of the carbonyl group in intermolecular interactions.
1-(2-Cyclobutyl-4-bromothiazol-5-yl)ethanonePrecursor for further functionalization via cross-coupling reactions.

Integration with High-Throughput Screening Methodologies in Discovery Science (excluding clinical)

High-throughput screening (HTS) is a powerful tool in discovery science for identifying compounds with desired properties from large chemical libraries. nih.gov The integration of this compound and its future analogues into HTS campaigns could accelerate the discovery of new applications in areas such as materials science, agrochemicals, or as probes for fundamental biological processes.

Key considerations for HTS integration include:

Library Design and Synthesis: The development of efficient and diverse synthetic routes, as discussed in section 7.1, is a prerequisite for generating a library of analogues for HTS.

Assay Development: The design of robust and sensitive assays is crucial for identifying active compounds from a large library. These assays could be designed to measure a wide range of properties, such as fluorescence, luminescence, or changes in cell morphology.

Data Analysis and Hit Validation: Sophisticated data analysis methods are required to identify statistically significant "hits" from the large datasets generated by HTS. Subsequent hit validation using orthogonal assays is necessary to confirm the initial findings. nih.gov

The Toxicology in the 21st Century (Tox21) program is an example of a large-scale HTS initiative that has successfully screened thousands of environmental chemicals to prioritize them for further toxicological evaluation. nih.gov A similar approach could be applied to a library of this compound analogues to identify compounds with interesting and potentially useful activities in non-clinical discovery science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.